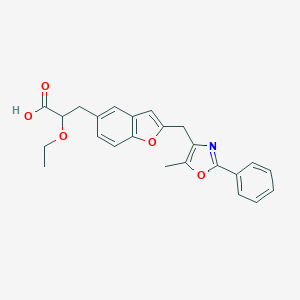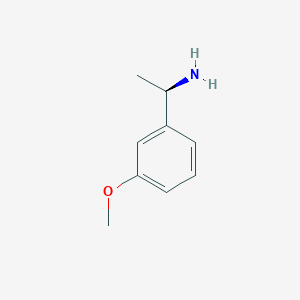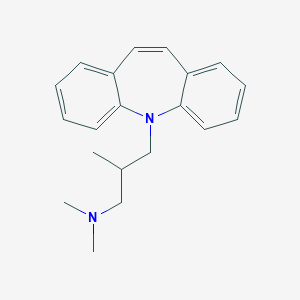
2-Methoxystypandrone
Overview
Description
2-Methoxystypandrone is a naphthoquinone that can be found in Polygonum cuspidatum . It shows antioxidant activities and improves the developmental competence of bovine embryos .
Synthesis Analysis
A biotin-conjugated 2-Methoxystypandrone analog, named 2-MS-Biotin, was designed and synthesized . The synthesis process involved a series of chromatography .Molecular Structure Analysis
The molecular formula of 2-Methoxystypandrone is C14H12O5 . It has a molecular weight of 260.24 . The structure is classified under Quinones and Naphthalene Quinones .Chemical Reactions Analysis
2-Methoxystypandrone inhibits both interleukin-6-induced and constitutively-activated STAT3, as well as tumor necrosis factor-α-induced NF-κB activation . It specifically inhibits JAK and IKKβ kinase activities .Physical And Chemical Properties Analysis
2-Methoxystypandrone has a molecular weight of 260.24 . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Phytotoxicity Studies
2-Methoxystypandrone has been identified as a potent phytotoxic substance. It has been used in bioassays to study its effects on seedling growth, which can help in understanding plant growth regulation and potentially developing herbicides .
Inhibition of STAT3 and NF-κB Pathways
This compound is a dual inhibitor of the STAT3 and NF-κB pathways, which are important in the regulation of immune responses and inflammation. It has been isolated from the roots of Polygonum cuspidatum and studied for its molecular targets and mechanisms .
Cancer Research
Due to its inhibitory effects on STAT3 and NF-κB pathways, 2-Methoxystypandrone is also being researched for its potential use in cancer therapy. It specifically inhibits interleukin-6-induced and constitutively-activated STAT3, as well as tumor necrosis factor-alpha-induced NF-κB activation, which are pathways often upregulated in cancer cells .
Synthesis of Biotinylated Analogs
Researchers have synthesized a biotin-conjugated analog of 2-Methoxystypandrone, named 2-MS-Biotin, to investigate the molecular targets and mechanisms of action of 2-Methoxystypandrone. This can aid in drug development and understanding the bioactivity of this compound .
Traditional Chinese Medicine
2-Methoxystypandrone is derived from a traditional Chinese medicinal herb, which suggests its potential use in alternative medicine practices for treating various ailments due to its biological activities .
Mechanism of Action
Target of Action
2-Methoxystypandrone (2-MS) is a potent dual inhibitor of the STAT3 and NF-κB pathways . The primary targets of 2-MS are Janus kinase 2 (JAK2) and IκB kinase (IKK) . These proteins are key players in the STAT3 and NF-κB signaling pathways, respectively .
Mode of Action
2-MS interacts with its targets, JAK2 and IKK, inhibiting their activities . This inhibition blocks the activation of the STAT3 and NF-κB pathways . The inhibitory effects of 2-MS on STAT3 and NF-κB signaling can be eliminated by DTT or glutathione and can last for 4 hours after a pulse treatment .
Biochemical Pathways
The STAT3 and NF-κB pathways play pivotal roles in cellular processes such as inflammation, cell growth, and apoptosis . By inhibiting JAK2 and IKK, 2-MS disrupts these pathways, leading to downstream effects that include the inhibition of cell growth and induction of apoptosis .
Result of Action
2-MS has been shown to inhibit cell survival and induce apoptosis in hepatocellular carcinoma (HCC) cells . It also blocks the formation of tumorspheres, which are clusters of cancer stem cells that can initiate tumor formation . These effects are particularly pronounced in cells with constitutively activated STAT3 or NF-κB signaling .
Action Environment
The action of 2-MS can be influenced by various environmental factors. For example, the presence of reducing agents like DTT or glutathione can eliminate the inhibitory effects of 2-MS on STAT3 and NF-κB signaling . The stability and efficacy of 2-MS under different environmental conditions require further investigation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJHOVVYKCJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234258 | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
85122-21-0 | |
| Record name | 2-Methoxystypandrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85122-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)



![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)